(4S,4'S)-2,2'-Dicyclohexyl-4,4',5,5'-tetrahydro-4,4'-bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a chemical compound known for its unique structural properties. This compound is characterized by the presence of two oxazole rings, each fused with a cyclohexane ring. The stereochemistry of the compound is defined by the (4S,4’S) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diacid chloride, followed by cyclization to form the oxazole rings. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles with different oxidation states.
Reduction: Reduction reactions can convert the oxazole rings into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions where functional groups on the cyclohexane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole is unique due to its specific stereochemistry and the presence of cyclohexane rings, which impart distinct physical and chemical properties. These features differentiate it from other similar compounds and contribute to its specific applications and reactivity.
Eigenschaften
Molekularformel |
C18H28N2O2 |
---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(4S)-2-cyclohexyl-4-[(4S)-2-cyclohexyl-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)17-19-15(11-21-17)16-12-22-18(20-16)14-9-5-2-6-10-14/h13-16H,1-12H2/t15-,16-/m1/s1 |
InChI-Schlüssel |
NFSGJBRKEFVCAC-HZPDHXFCSA-N |
Isomerische SMILES |
C1CCC(CC1)C2=N[C@H](CO2)[C@H]3COC(=N3)C4CCCCC4 |
Kanonische SMILES |
C1CCC(CC1)C2=NC(CO2)C3COC(=N3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.